molecular formula C12H14N4O B7556563 1-(3-Aminocyclobutyl)-3-(3-cyanophenyl)urea

1-(3-Aminocyclobutyl)-3-(3-cyanophenyl)urea

Numéro de catalogue B7556563
Poids moléculaire: 230.27 g/mol
Clé InChI: NTJGCSQGXLIMGG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Aminocyclobutyl)-3-(3-cyanophenyl)urea, commonly known as ACU-4429, is a small molecule drug that has shown potential in treating various neurodegenerative disorders, including Huntington's disease and Parkinson's disease.

Mécanisme D'action

ACU-4429 works by inhibiting the activity of the enzyme transglutaminase 2 (TG2), which is known to play a role in the aggregation of mutant huntingtin protein and neuronal cell death in Parkinson's disease. By inhibiting TG2 activity, ACU-4429 can reduce the aggregation of mutant huntingtin protein and protect dopaminergic neurons from degeneration.
Biochemical and Physiological Effects:
ACU-4429 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration. ACU-4429 has also been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of ACU-4429 is its specificity for TG2, which reduces the risk of off-target effects. ACU-4429 also has good oral bioavailability and brain penetration, making it suitable for oral administration and crossing the blood-brain barrier. However, one limitation of ACU-4429 is its relatively low potency, which may require higher doses for therapeutic efficacy.

Orientations Futures

There are several future directions for research on ACU-4429. One direction is to optimize the synthesis method to improve the potency and reduce the cost of production. Another direction is to conduct further preclinical studies to evaluate the safety and efficacy of ACU-4429 in animal models of neurodegenerative disorders. Clinical trials are also needed to determine the safety and efficacy of ACU-4429 in humans. Additionally, further studies are needed to investigate the potential of ACU-4429 in treating other neurodegenerative disorders, such as Alzheimer's disease and amyotrophic lateral sclerosis.

Méthodes De Synthèse

The synthesis of ACU-4429 involves the reaction of 3-(3-cyanophenyl)urea with 3-aminocyclobutanone in the presence of a base. The reaction yields ACU-4429 as a white solid with a purity of over 99%. The synthesis method has been optimized to produce ACU-4429 in large quantities with high purity, making it suitable for further research.

Applications De Recherche Scientifique

ACU-4429 has been extensively studied for its potential in treating neurodegenerative disorders. In vitro studies have shown that ACU-4429 can reduce the aggregation of mutant huntingtin protein, which is the primary cause of Huntington's disease. ACU-4429 has also been shown to protect dopaminergic neurons from degeneration in Parkinson's disease models. In vivo studies have demonstrated that ACU-4429 can improve motor function and reduce neuronal loss in animal models of neurodegenerative disorders.

Propriétés

IUPAC Name

1-(3-aminocyclobutyl)-3-(3-cyanophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-7-8-2-1-3-10(4-8)15-12(17)16-11-5-9(14)6-11/h1-4,9,11H,5-6,14H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJGCSQGXLIMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NC(=O)NC2=CC=CC(=C2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminocyclobutyl)-3-(3-cyanophenyl)urea

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.